2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione

Description

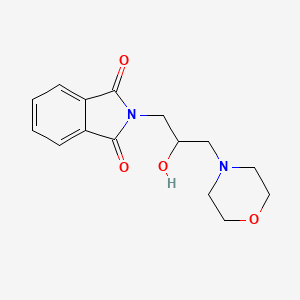

2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione is a synthetic derivative of isoindole-1,3-dione, characterized by a hydroxypropyl chain substituted with a morpholin-4-yl group. The isoindole-1,3-dione core provides a rigid aromatic scaffold, while the hydroxypropyl-morpholine substituent introduces hydrogen-bonding capacity and enhanced polarity.

Properties

Molecular Formula |

C15H18N2O4 |

|---|---|

Molecular Weight |

290.31 g/mol |

IUPAC Name |

2-(2-hydroxy-3-morpholin-4-ylpropyl)isoindole-1,3-dione |

InChI |

InChI=1S/C15H18N2O4/c18-11(9-16-5-7-21-8-6-16)10-17-14(19)12-3-1-2-4-13(12)15(17)20/h1-4,11,18H,5-10H2 |

InChI Key |

KRPPDJHRNRJDAE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC(CN2C(=O)C3=CC=CC=C3C2=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves the reaction of (S)-(+)-Glycidyl Phthalimide with 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE . The reaction conditions typically include the use of solvents such as DMSO or methanol, and the reaction is carried out under inert gas (nitrogen or argon) at temperatures ranging from 2 to 8°C . Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

2-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticoagulant Development

One of the primary applications of 2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione is its role as an intermediate in the synthesis of Rivaroxaban. Rivaroxaban is a direct Factor Xa inhibitor that has been developed for the treatment and prevention of thromboembolic disorders. The compound's structure facilitates the development of potent antithrombotic agents, making it crucial in the pharmaceutical industry for anticoagulant drug formulation .

Biological Evaluation

Recent studies have highlighted the biological activities associated with isoindole derivatives, including this compound. Research indicates that derivatives of isoindole compounds exhibit promising antimicrobial, antioxidant, and anticancer properties.

Antimicrobial Activity

A study evaluated several isoindole derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited inhibition zones comparable to standard antibiotics like gentamicin. This suggests potential applications in developing new antimicrobial agents .

Anticancer Properties

In vitro studies have demonstrated that isoindole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds derived from isoindole structures showed significant antiproliferative activity against human cancer cell lines such as Caco-2 and HCT-116. The mechanism involves arresting cell cycle progression and promoting apoptotic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications to the isoindole core can enhance biological activity. For example, halogenation has been shown to improve antimicrobial properties, while lipophilic modifications can enhance antileishmanial and antiproliferative activities .

Case Study 1: Antileishmanial Activity

A specific derivative demonstrated high efficacy against Leishmania tropica, outperforming traditional treatments like Glucantime. The IC50 value was recorded at 0.0478 μmol/mL, indicating a strong potential for treating leishmaniasis .

Case Study 2: Anticancer Efficacy

In a murine model of cancer, isoindole derivatives significantly inhibited tumor growth by inducing apoptosis and altering cell cycle dynamics. This was corroborated by assays conducted through the National Cancer Institute's Developmental Therapeutics Program .

| Activity Type | Compound Tested | IC50 Value | Comparison |

|---|---|---|---|

| Antimicrobial | Isoindole Derivative | Comparable to Gentamicin | Effective against Gram-positive/negative strains |

| Antileishmanial | Specific Derivative | 0.0478 μmol/mL | More effective than Glucantime |

| Anticancer | Isoindole Derivative | Varies by cell line | Induces apoptosis in Caco-2 and HCT-116 |

Mechanism of Action

The mechanism of action of 2-[2-HYDROXY-3-(MORPHOLIN-4-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its role as an intermediate in the synthesis of Rivaroxaban. Rivaroxaban is a direct inhibitor of Factor Xa, an enzyme crucial for blood coagulation . By inhibiting Factor Xa, Rivaroxaban prevents the formation of blood clots, thereby exerting its anticoagulant effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features, molecular properties, and synthesis methods of the target compound and its analogs:

*Hypothetical values based on structural analysis.

Key Differentiators

- Morpholinyl vs. Benzylamino: The morpholine substituent introduces a saturated oxygen-nitrogen heterocycle, contrasting with the aromatic benzylamino groups in . This difference may alter metabolic stability and target selectivity.

- Acryloyl Phenyl vs. Hydroxypropyl : compounds feature conjugated acryloyl systems, enabling π-π interactions absent in the target compound.

Biological Activity

2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione, also known by its CAS number 446292-07-5, is a compound that has garnered attention for its potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of Rivaroxaban, a direct factor Xa inhibitor used as an anticoagulant. Understanding the biological activity of this compound is crucial for its application in pharmacology and medicinal chemistry.

The molecular formula of this compound is C21H21N3O5, with a molecular weight of 395.41 g/mol. The structure features an isoindole core, which is significant for its biological interactions. The compound appears as a white solid and is noted for its stability under standard conditions.

| Property | Value |

|---|---|

| Molecular Formula | C21H21N3O5 |

| Molecular Weight | 395.41 g/mol |

| CAS Number | 446292-07-5 |

| Appearance | White solid |

Anticoagulant Activity

As an intermediate in the synthesis of Rivaroxaban, this compound exhibits anticoagulant properties. Rivaroxaban is a highly selective direct inhibitor of factor Xa, which plays a crucial role in the coagulation cascade. Research indicates that compounds similar to this compound can effectively inhibit thrombin and factor Xa, thus preventing thrombosis.

Antiviral Potential

Recent studies have explored the antiviral potential of various isoindole derivatives. While specific research on this compound remains limited, related compounds have shown promise against viral infections by inhibiting essential viral enzymes such as RNA polymerases and proteases. This suggests that further investigation into this compound's antiviral properties could be fruitful.

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have not been extensively documented. However, preliminary assessments indicate that similar compounds generally exhibit low cytotoxicity at therapeutic concentrations, making them suitable candidates for drug development.

Study on Anticoagulant Activity

In a comparative study evaluating various factor Xa inhibitors, derivatives of isoindole demonstrated significant anticoagulant activity with IC50 values ranging from 0.1 to 0.5 µM. The structural modifications in these compounds were found to enhance their binding affinity and selectivity towards factor Xa.

Research on Antiviral Activity

A study published in MDPI highlighted the effectiveness of certain isoindole derivatives against viral infections, noting that modifications at specific positions on the isoindole ring could improve biological activity. While direct data on this compound was not provided, the findings suggest a pathway for future research into its antiviral capabilities.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(2-Hydroxy-3-morpholin-4-yl-propyl)-isoindole-1,3-dione, and what intermediates are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves constructing the isoindole-1,3-dione core followed by introducing the hydroxy-morpholinylpropyl substituent. A common approach uses nucleophilic ring-opening of epoxide intermediates (e.g., N-(2,3-epoxypropyl)-phthalimide derivatives) with morpholine to attach the morpholinyl group . Claisen-Schmidt condensation or analogous reactions can introduce acyl or hydroxyalkyl side chains, as demonstrated in structurally related isoindole-dione derivatives . Key intermediates include epoxide precursors and protected hydroxypropyl derivatives. Yield optimization requires careful control of reaction stoichiometry, temperature (e.g., 0–25°C for epoxide ring-opening), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Prioritize signals for the morpholine ring (δ ~2.5–3.5 ppm for N-CH2 groups; δ ~3.6–4.0 ppm for O-CH2) and the hydroxypropyl chain (δ ~1.8–2.2 ppm for CH2; δ ~4.3–4.7 ppm for OH-bearing CH) .

- IR Spectroscopy : Look for carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and hydroxyl absorption (~3200–3600 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and confirms solid-state conformation, particularly for polymorph screening .

Q. How should the compound be stored to maintain stability, and what degradation products are observed under varying conditions?

- Methodological Answer : Store in airtight containers under inert gas (e.g., N2) at –20°C to prevent hydrolysis of the morpholine moiety or isoindole-dione ring. Degradation under humidity or heat may yield morpholine oxides or phthalic acid derivatives. Accelerated stability studies (40°C/75% RH for 6 months) are recommended to identify degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR signals) often arise from conformational flexibility or impurities. Use 2D NMR techniques (COSY, HSQC) to confirm connectivity and distinguish diastereomers . High-resolution mass spectrometry (HRMS) and X-ray crystallography provide additional validation. For ambiguous cases, synthesize and characterize reference standards of proposed intermediates .

Q. What experimental design considerations are crucial for assessing the compound’s bioactivity in enzymatic inhibition studies?

- Methodological Answer :

- In vitro assays : Use acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition protocols with donepezil as a positive control. Monitor IC50 values via Ellman’s method .

- Dose-response curves : Test concentrations spanning 0.1–100 µM in triplicate. Include vehicle controls (e.g., DMSO ≤1%) to rule out solvent effects .

- Molecular docking : Validate activity trends with computational models targeting enzyme active sites (e.g., AChE’s catalytic triad) .

Q. What methodologies are recommended for evaluating the environmental fate of this compound, and which transformation products should be prioritized?

- Methodological Answer : Follow the INCHEMBIOL framework :

- Abiotic studies : Assess hydrolysis (pH 4–9), photolysis (UV-Vis exposure), and sorption (soil-water partitioning coefficients).

- Biotic studies : Use OECD 301 biodegradation tests with activated sludge. Prioritize transformation products like morpholine ring-opened amines or hydroxylated isoindole fragments .

Q. How can polymorphic forms of the compound be systematically screened, and what impact do different forms have on physicochemical properties?

- Methodological Answer :

- Screening : Use solvent-mediated crystallization (e.g., ethanol/water gradients) and analyze via powder XRD, DSC (melting point shifts), and TGA (thermal stability) .

- Property impacts : Polymorphs may differ in solubility (e.g., Form I vs. Form II solubility in PBS) and bioavailability. Stability studies under stress conditions (e.g., 40°C) identify the most thermodynamically stable form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.